molecular formula C17H18F2N2OS B4187910 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

Cat. No. B4187910
M. Wt: 336.4 g/mol
InChI Key: PORAYTPCUDCGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine, also known as DFE-TPP, is a small-molecule inhibitor of the protein-protein interaction between the transcription factor MDM2 and the tumor suppressor p53. The MDM2-p53 interaction is a critical regulatory mechanism that controls the stability and activity of p53, which is known as the "guardian of the genome" due to its role in preventing the development of cancer.

Mechanism of Action

3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest or apoptosis in response to DNA damage or other stress signals.
Biochemical and Physiological Effects:
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has been shown to induce the expression of p53 target genes, such as p21, Bax, and Noxa, which are involved in cell cycle arrest and apoptosis. 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has been shown to sensitize cancer cells to chemotherapy and radiotherapy, possibly by enhancing DNA damage and apoptosis.

Advantages and Limitations for Lab Experiments

3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway and its role in cancer. However, 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has limited solubility and stability, which can pose challenges for its use in in vitro and in vivo experiments. Moreover, 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the development and application of 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine. First, further optimization of the synthesis method and formulation of 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine may improve its solubility and stability, making it more suitable for in vitro and in vivo experiments. Second, preclinical studies of 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine in combination with other anticancer agents may provide insights into its potential as a synergistic therapy. Third, clinical trials of 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine in cancer patients may reveal its safety and efficacy as a novel anticancer agent. Finally, the identification of biomarkers that predict the response to 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine may facilitate the development of personalized cancer therapies.

Scientific Research Applications

3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has been extensively studied for its potential as an anticancer agent. In vitro and in vivo studies have shown that 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. Moreover, 3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c18-14-6-5-12(8-15(14)19)3-4-13-2-1-7-21(9-13)17(22)16-10-23-11-20-16/h5-6,8,10-11,13H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORAYTPCUDCGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-Difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine
Reactant of Route 3
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine
Reactant of Route 4
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine
Reactant of Route 5
Reactant of Route 5
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine
Reactant of Route 6
3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.